N-[(3R,4S)-4-(4-ethoxyphenyl)piperidin-3-yl]-4,4-difluoroazepane-1-carboxamide
Description
N-[(3R,4S)-4-(4-ethoxyphenyl)piperidin-3-yl]-4,4-difluoroazepane-1-carboxamide is a synthetic compound that combines a piperidine ring with an azepane framework. This molecular structure is notable for its potential biological activity, making it a compound of interest in various research fields.
Properties
IUPAC Name |
N-[(3R,4S)-4-(4-ethoxyphenyl)piperidin-3-yl]-4,4-difluoroazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F2N3O2/c1-2-27-16-6-4-15(5-7-16)17-8-11-23-14-18(17)24-19(26)25-12-3-9-20(21,22)10-13-25/h4-7,17-18,23H,2-3,8-14H2,1H3,(H,24,26)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKCPDQECILUCJ-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2NC(=O)N3CCCC(CC3)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2CCNC[C@@H]2NC(=O)N3CCCC(CC3)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : Begin with the preparation of the piperidine derivative by reacting 4-ethoxybenzaldehyde with a suitable amine.
Intermediate Formation: : Cyclize the resultant product under controlled conditions to obtain the desired piperidine ring.
Azepane Framework Introduction: : Couple the piperidine derivative with an azepane precursor, incorporating the difluoro functionality through a nucleophilic substitution reaction.
Final Product: : Purify the final compound using standard chromatography techniques to ensure high purity and yield.
Industrial Production Methods
Scaling Up: : Utilize large-scale reactors to handle greater volumes, ensuring that reaction conditions (temperature, pressure) are meticulously controlled to replicate laboratory results.
Automation: : Employ automated systems for reagent addition and monitoring, reducing human error and increasing reproducibility.
Purification: : Industrial-scale chromatography and crystallization techniques to ensure the compound meets purity standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically in the presence of strong oxidizing agents.
Reduction: : Reduction reactions are possible, converting functional groups to their less oxidized forms.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering the piperidine or azepane components.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminium hydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Halogenated reagents for nucleophilic substitution, and suitable electrophiles for electrophilic substitution.
Major Products
From Oxidation: : Formation of ketones or carboxylic acids depending on the degree of oxidation.
From Reduction: : Conversion to alcohols or amines.
From Substitution: : Varied derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has several notable applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential role as a biochemical probe due to its unique structure.
Medicine: : Investigated for its potential therapeutic properties, including acting as a receptor antagonist or agonist.
Industry: : Utilized in the development of novel materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets:
Molecular Targets: : It can bind to certain proteins or receptors, potentially altering their activity.
Pathways Involved: : The binding can initiate or inhibit biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison of N-[(3R,4S)-4-(4-ethoxyphenyl)piperidin-3-yl]-4,4-difluoroazepane-1-carboxamide with other compounds:
Structural Comparison: : Similar compounds include those with piperidine or azepane rings but lacking the difluoro functionality or with different substituents.
Unique Features: : The presence of the difluoro groups and the specific configuration of the piperidine and azepane rings sets it apart, potentially imparting unique biological activity.
List of Similar Compounds
N-(4-ethoxyphenyl)-4-azepane-1-carboxamide
4,4-difluoropiperidine derivatives
Azepane-based compounds with varied substituents
This covers the requested details about the compound. Hope it’s both informative and useful!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
